molecular formula C11H11NO B1629741 2-(Quinolin-5-YL)ethanol CAS No. 475215-27-1

2-(Quinolin-5-YL)ethanol

Cat. No.: B1629741
CAS No.: 475215-27-1
M. Wt: 173.21 g/mol
InChI Key: CJFSLXUSMNTOJH-UHFFFAOYSA-N
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Description

2-(Quinolin-5-YL)ethanol is an organic compound that features a quinoline ring attached to an ethanol moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry. The ethanol group provides additional reactivity, making this compound a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of targets due to their diverse applications in medicinal and synthetic organic chemistry . They have been used in the development of new drugs and have shown significant results through different mechanisms .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad range of biological activities, affecting various biochemical pathways . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .

Pharmacokinetics

One study reported that a quinoline derivative had about 100% human oral absorption and satisfied lipinski’s rule of five . The log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood-brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

Quinoline derivatives have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

It is known that the synthesis of quinoline derivatives has been achieved through various methods, including green reaction protocols, which could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-5-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, where isatin reacts with an aldehyde under basic conditions to form quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their environmental benefits . Transition metal-catalyzed reactions and ultrasound irradiation are also used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Quinolin-5-YL)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-5-YL)ethanol is unique due to the presence of both the quinoline ring and the ethanol group, which provides a combination of aromatic stability and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and pharmacology .

Properties

IUPAC Name

2-quinolin-5-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFSLXUSMNTOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626308
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475215-27-1
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Allyl-quinoline (3.12 g, 18.4 mmol) was dissolved in 40 mL methanol and 40 mL methylene chloride and cooled to −78° C. Ozone was bubbled in until a green solution was seen. Sodium borohydride (1.4 g, 36.8 mmol) was added. The reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with water. A saturated solution of KHPO4 was added and the mixture extracted with methylene chloride. The organic extracts were dried with Na2SO4, filtered, and concentrated in vacuo. The crude product was chromatographed with ethyl acetate to yield 1.6 g (50%) of 2-quinolin-5-yl-ethanol as a yellow solid. MS (APCI) m/z 174.1 (M+1).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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